molecular formula C17H14F3N3O4S B3675531 4-ethoxy-3-nitro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide

4-ethoxy-3-nitro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B3675531
M. Wt: 413.4 g/mol
InChI Key: QXONHVPJLWCXQR-UHFFFAOYSA-N
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Description

4-ethoxy-3-nitro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound with a molecular formula of C17H14F3N3O4S This compound is characterized by the presence of ethoxy, nitro, trifluoromethyl, and carbamothioyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-nitro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the nitration of ethoxybenzene to form 4-ethoxy-3-nitrobenzene, followed by the introduction of the trifluoromethylphenyl group through a carbamothioylation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carbamothioylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-nitro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-ethoxy-3-amino-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide.

Scientific Research Applications

4-ethoxy-3-nitro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-nitro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group may also play a role in redox reactions, contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide: Similar structure but lacks the carbamothioyl group.

    4-ethoxy-3-nitro-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with a different trifluoromethyl group arrangement.

Uniqueness

4-ethoxy-3-nitro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and functionality.

Properties

IUPAC Name

4-ethoxy-3-nitro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O4S/c1-2-27-14-8-7-10(9-13(14)23(25)26)15(24)22-16(28)21-12-6-4-3-5-11(12)17(18,19)20/h3-9H,2H2,1H3,(H2,21,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXONHVPJLWCXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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